1'-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
Description
This compound features a 1,4'-bipiperidine core substituted with a carboxamide group at the 4'-position and a 2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl moiety at the 1'-position. These structural attributes suggest possible applications in targeting enzymes or receptors with hydrophobic and polar interaction sites .
Properties
IUPAC Name |
1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O4/c1-28-16-6-7-17(18(14-16)29-2)23-19(26)15-24-12-8-21(9-13-24,20(22)27)25-10-4-3-5-11-25/h6-7,14H,3-5,8-13,15H2,1-2H3,(H2,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRJPRQEOFBVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)(C(=O)N)N3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps:
-
Formation of the Bipiperidine Core:
- The bipiperidine core can be synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes under basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1’-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1’-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
1’-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide: can be compared with other bipiperidine derivatives and compounds with similar functional groups.
Uniqueness:
- The presence of the 2,4-dimethoxyphenyl group and the specific arrangement of functional groups confer unique chemical and biological properties to this compound, distinguishing it from other bipiperidine derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Variations
1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride ()
- Key Differences :
- Single piperidine ring vs. bipiperidine core.
- 2,4-Dimethylphenyl vs. 2,4-dimethoxyphenyl substitution.
- Carboxylic acid group vs. carboxamide.
- Implications :
[1,4'-Bipiperidine]-1'-carboxamide, 4-(3,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]- ()
- Key Differences: 3,4-Dichlorophenoxy and sulfonyl groups vs. dimethoxyphenyl and oxoethylamino.
- The target compound’s dimethoxy groups may favor interactions with polar residues in binding pockets .
Functional Group Modifications
1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide ()
- Key Differences :
- Chloroacetyl group vs. 2-oxoethyl-linked dimethoxyphenyl.
- Implications :
3-(4-((2-(2,4-Dimethoxyphenyl)pyrimidin-4-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione ()
- Key Differences: Pyrimidine-isoindolinone core vs. bipiperidine. Shared 2,4-dimethoxyphenyl group.
- Implications: The rigid pyrimidine-isoindolinone structure may limit conformational adaptability compared to the flexible bipiperidine, affecting target selectivity .
Pharmacological Profiles of Analogues
Physicochemical Properties
Biological Activity
The compound 1'-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a bipiperidine core with a carboxamide functional group and a dimethoxyphenyl moiety, which may contribute to its biological activity.
Research indicates that the compound exhibits activity through modulation of various biological pathways. Specifically, it has been studied for its interactions with adrenergic receptors, which are crucial in various physiological processes.
- Adrenergic Receptor Interaction : The compound has shown selectivity towards beta-adrenergic receptors. In vitro studies demonstrated that it can increase cyclic AMP accumulation in cells expressing human beta3-adrenoceptors, indicating potential therapeutic applications in conditions such as overactive bladder .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially inhibiting bacterial growth through interference with cell wall synthesis mechanisms .
- Inhibition Studies : The compound has been evaluated for its inhibitory effects on specific enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of MurA, an essential enzyme in bacterial cell wall biosynthesis .
Study 1: Pharmacological Characterization
In a study evaluating the pharmacological characteristics of related compounds, it was found that similar bipiperidine derivatives could effectively relax bladder strips precontracted with carbachol. The half-maximal effective concentration (EC50) values were reported at 5.1 µM for rat bladder strips and 0.78 µM for human bladder strips . This suggests that the compound may have potential applications in treating urinary disorders.
Study 2: Antimicrobial Efficacy
Another study assessed the minimum inhibitory concentration (MIC) of related compounds against various bacterial strains. Compounds structurally similar to this compound demonstrated significant growth inhibition rates against Listeria innocua and Escherichia coli . The growth reduction rates were notably higher than those of established antibiotics like fosfomycin.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
